2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034502-53-7
VCID: VC6662652
InChI: InChI=1S/C18H17F2NO3/c19-14-5-7-15(8-6-14)23-11-13-9-21(10-13)18(22)12-24-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2
SMILES: C1C(CN1C(=O)COC2=CC=CC=C2F)COC3=CC=C(C=C3)F
Molecular Formula: C18H17F2NO3
Molecular Weight: 333.335

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone

CAS No.: 2034502-53-7

Cat. No.: VC6662652

Molecular Formula: C18H17F2NO3

Molecular Weight: 333.335

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone - 2034502-53-7

Specification

CAS No. 2034502-53-7
Molecular Formula C18H17F2NO3
Molecular Weight 333.335
IUPAC Name 2-(2-fluorophenoxy)-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]ethanone
Standard InChI InChI=1S/C18H17F2NO3/c19-14-5-7-15(8-6-14)23-11-13-9-21(10-13)18(22)12-24-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2
Standard InChI Key HFNXXSXETAZQEC-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)COC2=CC=CC=C2F)COC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone (CAS No. 2034502-53-7) features a central ethanone backbone bridging two distinct moieties: a 2-fluorophenoxy group and a 3-((4-fluorophenoxy)methyl)azetidine ring. The azetidine, a four-membered nitrogen-containing heterocycle, contributes structural rigidity, while the fluorinated aromatic groups enhance electronic interactions critical for bioactivity.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇F₂NO₃
Molecular Weight333.335 g/mol
IUPAC Name2-(2-fluorophenoxy)-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]ethanone
SMILES NotationC1C(CN1C(=O)COC2=CC=CC=C2F)COC3=CC=C(C=C3)F

The presence of two fluorine atoms at the ortho and para positions of the phenoxy groups introduces steric and electronic effects that influence receptor binding and metabolic stability.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogues with azetidine and fluorophenoxy components exhibit characteristic absorption bands. For instance, the carbonyl stretch (C=O) in similar ethanone derivatives appears near 1700–1750 cm⁻¹ in IR spectra, while ¹⁹F NMR signals for aromatic fluorines typically resonate between -110 to -125 ppm.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone likely follows a multi-step protocol involving:

  • Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives under Mitsunobu conditions to construct the azetidine scaffold.

  • Fluorophenoxy Substitution: Nucleophilic aromatic substitution or Ullmann coupling to introduce the 4-fluorophenoxy methyl group at the azetidine’s 3-position.

  • Ethanone Backbone Assembly: Coupling the functionalized azetidine with 2-fluorophenoxy acetyl chloride via Steglich esterification.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
3-((4-Fluorophenoxy)methyl)azetidineAzetidine core modification
2-Fluorophenoxy acetyl chlorideEthanone backbone precursor

Yield optimization remains challenging due to steric hindrance during azetidine functionalization, with typical yields for analogous reactions ranging from 35–50%.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Preliminary data indicate moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, with limited aqueous solubility (logP ≈ 2.8). The compound demonstrates stability under inert atmospheres but undergoes gradual hydrolysis in acidic or basic media, necessitating storage at -20°C in anhydrous conditions.

ADME Profiling

While in vivo absorption, distribution, metabolism, and excretion (ADME) studies are absent, computational models predict:

  • Caco-2 Permeability: Moderate (Papp ≈ 12 × 10⁻⁶ cm/s), suggesting limited intestinal absorption.

  • CYP450 Metabolism: Primarily metabolized by CYP3A4, with potential fluorophenoxy demethylation as a major pathway.

Research Challenges and Future Directions

Synthetic Scalability

Current routes require costly palladium catalysts for cross-coupling steps. Future work should explore nickel-catalyzed alternatives or enzymatic methods to reduce production costs.

Target Validation

Unresolved questions include:

  • Specificity for kinase isoforms (e.g., EGFR vs. HER2).

  • Off-target effects on cardiac ion channels, a concern with fluorinated aromatics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator